3-(Trifluoromethyl)phenyltrimethylammonium Iodide
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Overview
Description
3-(Trifluoromethyl)phenyltrimethylammonium Iodide is a quaternary ammonium salt with the molecular formula C10H13F3IN. It is known for its high purity and stability, making it a valuable compound in various chemical and industrial applications .
Mechanism of Action
Target of Action
It is known to be used as an intermediate in organic synthesis .
Mode of Action
It is known to participate in transesterification reactions . In a specific application, it forms a complex with formamidinium iodide (FAI) to transfer FAI from a polar solvent to a nonpolar solvent .
Biochemical Pathways
Its role in transesterification reactions suggests it may influence pathways involving ester or amide bonds .
Result of Action
The result of the action of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide is seen in its ability to facilitate the transfer of FAI from a polar solvent to a nonpolar solvent. This action can fill FA+/I− vacancies at the defective surface matrix of perovskite quantum dots (PQDs), effectively renovating the surface matrix and substantially suppressing the trap-assisted recombination of PQDs .
Action Environment
As a chemical used in organic synthesis, factors such as temperature, solvent type, and pH could potentially influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)phenyltrimethylammonium Iodide plays a significant role in biochemical reactions, particularly in the context of phase-transfer catalysis. It interacts with enzymes, proteins, and other biomolecules, forming complexes that facilitate the transfer of ions and molecules between different phases. For instance, it can form a complex with formamidinium iodide, which helps in transferring formamidinium ions from a polar solvent to a nonpolar solvent . This interaction is crucial in renovating the surface matrix of perovskite quantum dots, thereby enhancing their efficiency in solar cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the treatment of perovskite quantum dots, this compound helps suppress trap-assisted recombination, which is a significant issue in photovoltaic performance . This suppression leads to improved charge carrier transport within the quantum dot solids, thereby enhancing their overall efficiency .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms complexes with other compounds, such as formamidinium iodide, to fill vacancies at the defective surface matrix of quantum dots . This action effectively renovates the surface matrix, suppresses trap-assisted recombination, and improves the stacking orientation of quantum dots, facilitating better charge carrier transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, which need to be carefully monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cellular function and enhanced biochemical reactions. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and utilization within the cell. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions and influence the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are crucial for its effective function in biochemical and cellular processes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide typically involves the reaction of 3-(Trifluoromethyl)aniline with methyl iodide in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the compound’s purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)phenyltrimethylammonium Iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 3-(Trifluoromethyl)phenol .
Scientific Research Applications
3-(Trifluoromethyl)phenyltrimethylammonium Iodide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide: Similar in structure but with a hydroxide ion instead of iodide.
Trimethyl-3-trifluoromethylphenylammonium Iodide: Another quaternary ammonium salt with similar properties.
Uniqueness
3-(Trifluoromethyl)phenyltrimethylammonium Iodide is unique due to its high stability and effectiveness as a phase-transfer catalyst. Its trifluoromethyl group enhances its reactivity and makes it suitable for a wide range of applications .
Properties
IUPAC Name |
trimethyl-[3-(trifluoromethyl)phenyl]azanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N.HI/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZIUXSJJSEBAK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC(=C1)C(F)(F)F.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375341 |
Source
|
Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27389-57-7 |
Source
|
Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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